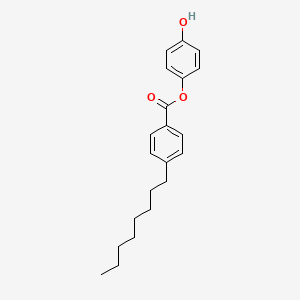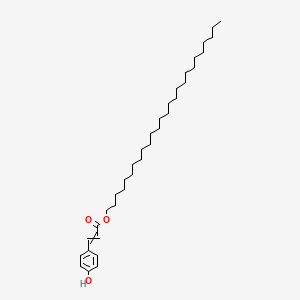![molecular formula C7H11BrN3OP B14474964 Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone CAS No. 65725-80-6](/img/structure/B14474964.png)
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone is a complex organophosphorus compound characterized by the presence of a phenyl group, a triamino substituent, a bromine atom, and a lambda5-phosphanyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone typically involves multi-step organic synthesis techniques. One common approach is the reaction of a phenyl-substituted phosphine with a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphine: Lacks the triamino and bromo substituents, making it less versatile in certain reactions.
Triaminophosphine: Does not contain the phenyl group, affecting its reactivity and applications.
Bromophosphine: The absence of the triamino group limits its use in biological applications.
Uniqueness
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65725-80-6 |
|---|---|
Molekularformel |
C7H11BrN3OP |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
phenyl-[triamino(bromo)-λ5-phosphanyl]methanone |
InChI |
InChI=1S/C7H11BrN3OP/c8-13(9,10,11)7(12)6-4-2-1-3-5-6/h1-5H,9-11H2 |
InChI-Schlüssel |
BGBCHDZYUQDQRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)P(N)(N)(N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


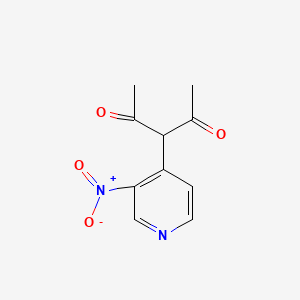
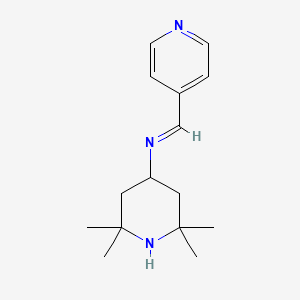
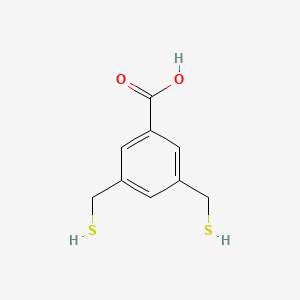
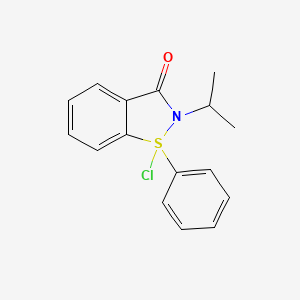
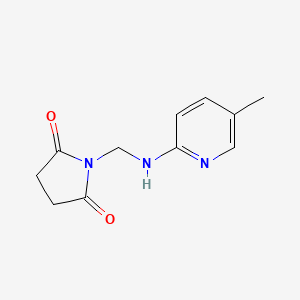
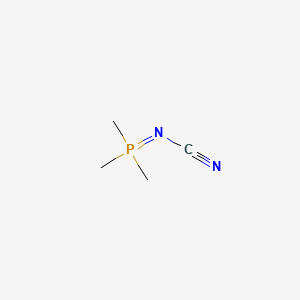
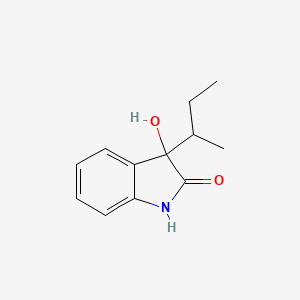
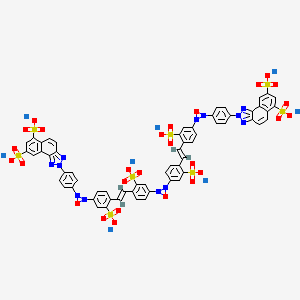

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)


